(2S)-2-amino-N-cyclopentylpropanamide
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Overview
Description
(2S)-2-amino-N-cyclopentylpropanamide is an organic compound characterized by its unique structure, which includes an amino group and a cyclopentyl ring attached to a propanamide backbone
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-N-cyclopentylpropanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a useful tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new polymers, coatings, and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-cyclopentylpropanamide typically involves the reaction of cyclopentylamine with a suitable precursor such as (2S)-2-bromo-propanamide. The reaction is carried out under controlled conditions, often in the presence of a base like sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-cyclopentylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted amides or other derivatives.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-cyclopentylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. This binding can modulate the activity of the target molecule, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-N-cyclohexylpropanamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
(2S)-2-amino-N-cyclobutylpropanamide: Similar structure but with a cyclobutyl ring instead of a cyclopentyl ring.
(2S)-2-amino-N-cyclopropylpropanamide: Similar structure but with a cyclopropyl ring instead of a cyclopentyl ring.
Uniqueness
The uniqueness of (2S)-2-amino-N-cyclopentylpropanamide lies in its specific ring size and the resulting steric and electronic properties. The cyclopentyl ring provides a balance between rigidity and flexibility, making it an interesting scaffold for the design of new compounds with desirable properties. Additionally, the presence of the amino group and the amide linkage allows for a wide range of chemical modifications, further enhancing its versatility in various applications.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopentylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5,9H2,1H3,(H,10,11)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQVZJBUPCYIJN-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCCC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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